molecular formula C7H14ClNS B8732793 4-(3-Chloro-propyl)-thiomorpholine

4-(3-Chloro-propyl)-thiomorpholine

Cat. No. B8732793
M. Wt: 179.71 g/mol
InChI Key: TZEFMWJJVMZXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456164B2

Procedure details

Thiomorpholine (5 g, 49 mmol), acetone (15 ml, 3 vol), 5M NaOH solution (11.8 ml) and 1-bromo-3-chloropropane (11.6 g, 73.5 mmol, 1.5 eq.) were reacted together according to general procedure A to give the title compound (8.5 g, 96%) as a pale yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][S:4][CH2:3][CH2:2]1.[OH-].[Na+].Br[CH2:10][CH2:11][CH2:12][Cl:13]>CC(C)=O>[Cl:13][CH2:12][CH2:11][CH2:10][N:1]1[CH2:6][CH2:5][S:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1CCSCC1
Name
Quantity
11.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
11.6 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCN1CCSCC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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